molecular formula C17H15N3OS B2402725 (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE CAS No. 1024146-86-8

(2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE

Cat. No.: B2402725
CAS No.: 1024146-86-8
M. Wt: 309.39
InChI Key: PVSVXXZZMAYBLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyridine carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Mechanism of Action

The mechanism of action of (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE include other quinoline and pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSVXXZZMAYBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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